Cas no 2228513-08-2 (tert-butyl N-(3-amino-2,2-dimethyl-1-phenylpropyl)carbamate)

Tert-butyl N-(3-amino-2,2-dimethyl-1-phenylpropyl)carbamate is a protected amine derivative commonly used as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include the tert-butyloxycarbonyl (Boc) protecting group, which enhances stability under basic and nucleophilic conditions while allowing selective deprotection under mild acidic conditions. The sterically hindered 2,2-dimethyl-1-phenylpropyl backbone contributes to improved selectivity in chiral synthesis. This compound is particularly valuable in peptide coupling and medicinal chemistry applications, where controlled amine reactivity is required. Its crystalline solid form facilitates handling and purification, making it a practical choice for multistep synthetic routes. The structural features also promote solubility in common organic solvents, streamlining reaction workup procedures.
tert-butyl N-(3-amino-2,2-dimethyl-1-phenylpropyl)carbamate structure
2228513-08-2 structure
Product name:tert-butyl N-(3-amino-2,2-dimethyl-1-phenylpropyl)carbamate
CAS No:2228513-08-2
MF:C16H26N2O2
MW:278.389844417572
CID:6117418
PubChem ID:165623600

tert-butyl N-(3-amino-2,2-dimethyl-1-phenylpropyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(3-amino-2,2-dimethyl-1-phenylpropyl)carbamate
    • 2228513-08-2
    • EN300-1873820
    • Inchi: 1S/C16H26N2O2/c1-15(2,3)20-14(19)18-13(16(4,5)11-17)12-9-7-6-8-10-12/h6-10,13H,11,17H2,1-5H3,(H,18,19)
    • InChI Key: FOHPMHNRBGHSSP-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC(C1C=CC=CC=1)C(C)(C)CN)=O

Computed Properties

  • Exact Mass: 278.199428076g/mol
  • Monoisotopic Mass: 278.199428076g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 64.4Ų

tert-butyl N-(3-amino-2,2-dimethyl-1-phenylpropyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1873820-10.0g
tert-butyl N-(3-amino-2,2-dimethyl-1-phenylpropyl)carbamate
2228513-08-2
10g
$4852.0 2023-06-03
Enamine
EN300-1873820-2.5g
tert-butyl N-(3-amino-2,2-dimethyl-1-phenylpropyl)carbamate
2228513-08-2
2.5g
$2211.0 2023-09-18
Enamine
EN300-1873820-0.5g
tert-butyl N-(3-amino-2,2-dimethyl-1-phenylpropyl)carbamate
2228513-08-2
0.5g
$1084.0 2023-09-18
Enamine
EN300-1873820-1.0g
tert-butyl N-(3-amino-2,2-dimethyl-1-phenylpropyl)carbamate
2228513-08-2
1g
$1129.0 2023-06-03
Enamine
EN300-1873820-1g
tert-butyl N-(3-amino-2,2-dimethyl-1-phenylpropyl)carbamate
2228513-08-2
1g
$1129.0 2023-09-18
Enamine
EN300-1873820-0.05g
tert-butyl N-(3-amino-2,2-dimethyl-1-phenylpropyl)carbamate
2228513-08-2
0.05g
$948.0 2023-09-18
Enamine
EN300-1873820-0.25g
tert-butyl N-(3-amino-2,2-dimethyl-1-phenylpropyl)carbamate
2228513-08-2
0.25g
$1038.0 2023-09-18
Enamine
EN300-1873820-0.1g
tert-butyl N-(3-amino-2,2-dimethyl-1-phenylpropyl)carbamate
2228513-08-2
0.1g
$993.0 2023-09-18
Enamine
EN300-1873820-10g
tert-butyl N-(3-amino-2,2-dimethyl-1-phenylpropyl)carbamate
2228513-08-2
10g
$4852.0 2023-09-18
Enamine
EN300-1873820-5.0g
tert-butyl N-(3-amino-2,2-dimethyl-1-phenylpropyl)carbamate
2228513-08-2
5g
$3273.0 2023-06-03

Additional information on tert-butyl N-(3-amino-2,2-dimethyl-1-phenylpropyl)carbamate

Recent Advances in the Study of tert-butyl N-(3-amino-2,2-dimethyl-1-phenylpropyl)carbamate (CAS: 2228513-08-2)

The compound tert-butyl N-(3-amino-2,2-dimethyl-1-phenylpropyl)carbamate (CAS: 2228513-08-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a key intermediate in the synthesis of various bioactive compounds, including potential therapeutic agents targeting neurological disorders and infectious diseases. Recent studies have focused on optimizing its synthetic pathways, exploring its pharmacological properties, and investigating its applications in drug discovery.

One of the most notable advancements in the study of this compound is the development of more efficient synthetic routes. Researchers have reported a novel catalytic method that significantly improves the yield and purity of tert-butyl N-(3-amino-2,2-dimethyl-1-phenylpropyl)carbamate. This method employs environmentally friendly catalysts and reduces the need for hazardous reagents, aligning with the growing emphasis on sustainable chemistry in pharmaceutical manufacturing. The optimized synthesis not only enhances the scalability of production but also minimizes waste generation, making it a promising approach for industrial applications.

In addition to synthetic improvements, recent studies have explored the pharmacological potential of this compound. Preliminary in vitro and in vivo experiments suggest that tert-butyl N-(3-amino-2,2-dimethyl-1-phenylpropyl)carbamate exhibits moderate activity against certain enzyme targets implicated in neurodegenerative diseases. For instance, it has shown inhibitory effects on acetylcholinesterase, an enzyme associated with Alzheimer's disease. These findings have sparked interest in further structural modifications to enhance its potency and selectivity, potentially leading to the development of novel therapeutic agents.

Another area of research focuses on the compound's role as a building block in the synthesis of more complex molecules. Its stable tert-butyl carbamate group and the presence of an amino functionality make it a versatile intermediate for the construction of peptidomimetics and other bioactive scaffolds. Recent publications highlight its use in the preparation of protease inhibitors and antimicrobial agents, demonstrating its broad utility in medicinal chemistry. Researchers are also investigating its potential in the design of targeted drug delivery systems, leveraging its structural features to improve bioavailability and tissue specificity.

Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacological profile. Current research efforts are directed toward comprehensive structure-activity relationship (SAR) studies to identify key structural determinants of its bioactivity. Advanced computational modeling and high-throughput screening techniques are being employed to accelerate this process, with the aim of discovering derivatives with enhanced therapeutic potential.

In conclusion, tert-butyl N-(3-amino-2,2-dimethyl-1-phenylpropyl)carbamate (CAS: 2228513-08-2) represents a valuable scaffold in chemical biology and pharmaceutical research. Recent advancements in its synthesis, pharmacological evaluation, and application as a building block underscore its significance in drug discovery. Continued research in this area holds promise for the development of innovative therapeutics addressing unmet medical needs. The integration of sustainable chemistry practices and cutting-edge technologies will further enhance the compound's utility and impact in the field.

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